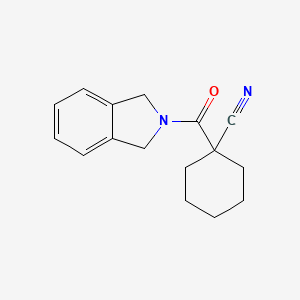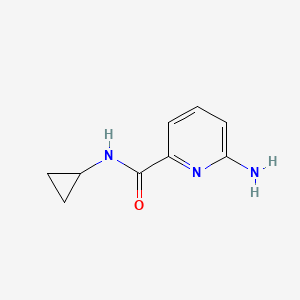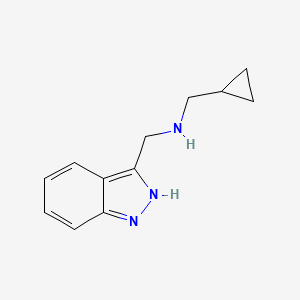
N-(2H-indazol-3-ylmethyl)cyclopentanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2H-indazol-3-ylmethyl)cyclopentanamine, also known as INDAM, is a chemical compound that has gained attention for its potential use in scientific research. This compound is a member of the indazole class of compounds and has been shown to have a variety of interesting properties that make it a useful tool for researchers in a variety of fields. In
作用機序
The mechanism of action of N-(2H-indazol-3-ylmethyl)cyclopentanamine is not fully understood, but it is thought to involve the inhibition of the dopamine transporter. This leads to an increase in the levels of dopamine in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2H-indazol-3-ylmethyl)cyclopentanamine are still being studied, but it has been shown to have a variety of interesting properties. For example, it has been shown to have a high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in the brain. It has also been shown to have a relatively long half-life, which makes it a useful tool for studying the long-term effects of dopamine on behavior and cognition.
実験室実験の利点と制限
One of the main advantages of N-(2H-indazol-3-ylmethyl)cyclopentanamine is its selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in the brain without affecting other neurotransmitter systems. However, there are also some limitations to its use in lab experiments. For example, it has been shown to have a relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are many potential future directions for research on N-(2H-indazol-3-ylmethyl)cyclopentanamine. One area of interest is in the development of new treatments for disorders such as Parkinson's disease and addiction. Another area of interest is in the study of the long-term effects of dopamine on behavior and cognition. Additionally, there is a need for further research into the mechanism of action of N-(2H-indazol-3-ylmethyl)cyclopentanamine and its potential applications in other areas of scientific research.
In conclusion, N-(2H-indazol-3-ylmethyl)cyclopentanamine, or N-(2H-indazol-3-ylmethyl)cyclopentanamine, is a chemical compound that has many potential applications in scientific research. Its selectivity for the dopamine transporter makes it a useful tool for studying the role of dopamine in the brain, and its relatively long half-life makes it a useful tool for studying the long-term effects of dopamine on behavior and cognition. While there are some limitations to its use in lab experiments, there are many potential future directions for research on this interesting compound.
合成法
The synthesis of N-(2H-indazol-3-ylmethyl)cyclopentanamine is a relatively straightforward process that involves the reaction of 2H-indazole with cyclopentylamine. This reaction can be carried out using a variety of different methods, including refluxing the two compounds in a solvent such as ethanol or acetonitrile. The resulting product is then purified using techniques such as column chromatography or recrystallization.
科学的研究の応用
N-(2H-indazol-3-ylmethyl)cyclopentanamine has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where N-(2H-indazol-3-ylmethyl)cyclopentanamine has been shown to have a potent and selective effect on the dopamine transporter. This makes it a useful tool for studying the role of dopamine in the brain and for developing new treatments for disorders such as Parkinson's disease and addiction.
特性
IUPAC Name |
N-(2H-indazol-3-ylmethyl)cyclopentanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-6-10(5-1)14-9-13-11-7-3-4-8-12(11)15-16-13/h3-4,7-8,10,14H,1-2,5-6,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEDKOKXUCQVDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=C3C=CC=CC3=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-indazol-3-ylmethyl)cyclopentanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B7554945.png)
![2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide](/img/structure/B7554951.png)
![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylcarbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554956.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide](/img/structure/B7554966.png)


![2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid](/img/structure/B7554993.png)

![3-[Ethyl(propyl)amino]-3-oxopropanoic acid](/img/structure/B7554997.png)

